molecular formula C23H26N2O6 B1225826 Panamesine CAS No. 139225-22-2

Panamesine

Katalognummer: B1225826
CAS-Nummer: 139225-22-2
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: NINYZUDVKTUKIA-IBGZPJMESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Panamesin, auch bekannt unter seinem Entwicklungscode EMD-57455, ist ein Sigma-Rezeptor-Antagonist, der in den 1990er Jahren von Merck als potenzielles Antipsychotikum zur Behandlung von Schizophrenie entwickelt wurde. Es ist ein selektiver Antagonist beider Sigma-Rezeptor-Subtypen, der Sigma-1- und Sigma-2-Rezeptoren .

Vorbereitungsmethoden

Die Synthese von Panamesin umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Der Syntheseweg beinhaltet typischerweise die folgenden Schritte:

    Bildung des Oxazolidinonrings: Dies wird durch die Reaktion eines geeigneten Amins mit einem Isocyanat erreicht.

    Einführung des Piperidinrings: Dies beinhaltet die Reaktion des Oxazolidinon-Zwischenprodukts mit einem Piperidinderivat.

    Funktionalisierung der aromatischen Ringe:

Industrielle Produktionsmethoden für Panamesin würden wahrscheinlich die Optimierung dieser Synthesewege umfassen, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Verwendung gefährlicher Reagenzien und Lösungsmittel zu minimieren.

Analyse Chemischer Reaktionen

Panamesin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

    Oxidation: Panamesin kann oxidiert werden, um verschiedene Metaboliten zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an Panamesin zu modifizieren. Häufige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.

    Substitution: Panamesin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den aromatischen Ringen.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene oxidierte und reduzierte Derivate von Panamesin sowie substituierte aromatische Verbindungen.

Wissenschaftliche Forschungsanwendungen

Sigma Receptor Interaction

Panamesine exhibits its pharmacological effects by binding to sigma receptors, specifically σ1 and σ2. This interaction inhibits their activity, which can modulate neurotransmitter release and receptor signaling pathways. The compound has an IC50 value of approximately 6 nM for these receptors, indicating a strong affinity .

Pharmacokinetics

The major metabolite of this compound, EMD-59983, retains significant affinity for sigma receptors and also interacts with dopamine D2 and D3 receptors, suggesting a multifaceted mechanism of action with potential antidopaminergic effects .

Scientific Research Applications

This compound has been investigated for its antipsychotic properties and its role in understanding sigma receptor biology. Below are key research areas where this compound has been applied:

Antipsychotic Research

This compound was explored as a treatment for schizophrenia due to its ability to modulate dopaminergic activity without causing extrapyramidal side effects commonly associated with traditional antipsychotics. An open clinical trial involving 12 patients demonstrated that this compound could reduce psychotic symptoms effectively .

Biochemical Studies

Researchers have utilized this compound to study the biological roles of sigma receptors in cellular functions. Its selective antagonism provides insights into how these receptors influence neurotransmitter systems and may lead to the development of new therapeutic agents targeting similar pathways .

Comparative Studies with Other Sigma Antagonists

In comparison to other sigma receptor antagonists like Rimcazole and Eliprodil, this compound has shown a unique profile in terms of receptor selectivity and pharmacological effects. This makes it a valuable compound for research into both schizophrenia treatment and basic neurobiology .

Clinical Trial Insights

An exploratory open clinical trial aimed at determining the efficacy and safety of this compound in patients with acute schizophrenia reported that four out of seven participants classified as responders showed at least a 50% decrease in psychometric scores after a four-week treatment period . This suggests potential clinical utility in managing acute psychotic episodes.

Animal Studies

Animal models have demonstrated that this compound exhibits functional antidopaminergic activity without the side effects typically seen with conventional neuroleptics. These studies support its potential as a safer alternative for treating schizophrenia .

Data Table: Comparative Pharmacological Profiles

CompoundSigma-1 Affinity (IC50)Sigma-2 Affinity (IC50)D2 Affinity (IC50)Clinical Status
This compound6 nMNot specified23 nMPhase II (Not marketed)
RimcazoleNot specifiedNot specifiedNot specifiedMarketed
EliprodilNot specifiedNot specifiedNot specifiedInvestigational
BMY-14802Not specifiedNot specifiedNot specifiedInvestigational

Vergleich Mit ähnlichen Verbindungen

Panamesin ist unter den Sigma-Rezeptor-Antagonisten einzigartig aufgrund seiner hohen Selektivität für sowohl Sigma-1- als auch Sigma-2-Rezeptoren. Ähnliche Verbindungen umfassen:

Im Vergleich zu diesen Verbindungen hat Panamesin ein einzigartiges Profil der Rezeptorselektivität und pharmakologischen Wirkungen gezeigt, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Biologische Aktivität

Panamesine, also known by its developmental code EMD-57455, is a sigma receptor antagonist that was investigated primarily for its potential antipsychotic effects in the treatment of schizophrenia. This article provides a comprehensive overview of its biological activity, including pharmacological properties, clinical trial data, and relevant case studies.

Overview of this compound

  • Chemical Structure :
    • Formula: C23_{23}H26_{26}N2_2O6_6
    • Molar Mass: 426.469 g·mol1^{-1}
  • Mechanism of Action :
    • This compound selectively antagonizes both sigma receptor subtypes (σ₁ and σ₂), with an IC₅₀ of 6 nM for σ₁ and 24 nM for σ₂ receptors. It also exhibits affinity for dopamine D₂ and D₃ receptors, suggesting a complex pharmacological profile that may contribute to its antipsychotic effects .

Pharmacological Properties

This compound has been characterized as having significant antipsychotic properties without the typical side effects associated with traditional antipsychotics, such as extrapyramidal symptoms (EPS). This is particularly noteworthy as EPS are common adverse effects in many antipsychotic medications.

Key Findings from Clinical Trials

  • Efficacy :
    • In an open-label clinical trial involving patients with acute schizophrenia, doses of up to 90 mg/day demonstrated improvements in psychometric variables without significant side effects related to motor function .
    • The Brief Psychiatric Rating Scale (BPRS) indicated a substantial reduction in symptoms, with responders showing at least a 50% decrease in scores .
  • Safety Profile :
    • A notable aspect of this compound's profile is the absence of significant immunomodulation effects. Unlike clozapine, another antipsychotic, this compound did not increase levels of pro-inflammatory cytokines during treatment .
    • Side effects were minimal; however, some patients reported mild restlessness and one experienced EPS .
  • Sleep Studies :
    • A separate study assessed the impact of this compound on sleep patterns. Results indicated improved sleep efficiency and reduced wakefulness during the night, aligning with the sleep-consolidating effects observed with classical neuroleptics .

Comparative Data Table

Parameter This compound Clozapine Haloperidol
Sigma Receptor Affinityσ₁: 6 nM; σ₂: 24 nMVariesNot applicable
D2 Receptor AffinityD₂: 23 nMHigh affinityHigh affinity
Extrapyramidal Symptoms (EPS)MinimalModerateHigh
Improvement in Psychometric ScoresSignificantModerateVariable
Sleep EfficiencyIncreasedDecreasedVariable

Case Study 1: Acute Schizophrenia Treatment

A clinical trial involving twelve patients showed that this compound effectively reduced symptoms associated with acute schizophrenia. Seven patients completed the study, with four classified as responders based on their BPRS scores. The findings suggest that this compound may provide a viable alternative to traditional antipsychotics with a favorable side effect profile .

Case Study 2: Long-term Efficacy

While this compound was promising in early trials, it was ultimately discontinued from further development after phase II trials due to insufficient evidence supporting long-term efficacy compared to existing treatments like clozapine and haloperidol. However, the initial findings remain significant for understanding sigma receptor involvement in psychopharmacology .

Eigenschaften

IUPAC Name

(5S)-5-[[4-(1,3-benzodioxol-5-yl)-4-hydroxypiperidin-1-yl]methyl]-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-28-18-5-3-17(4-6-18)25-14-19(31-22(25)26)13-24-10-8-23(27,9-11-24)16-2-7-20-21(12-16)30-15-29-20/h2-7,12,19,27H,8-11,13-15H2,1H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINYZUDVKTUKIA-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C[C@@H](OC2=O)CN3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00160971
Record name Panamesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139225-22-2
Record name Panamesine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139225-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panamesine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139225222
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Panamesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00160971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANAMESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023D9E916L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Panamesine
Reactant of Route 2
Reactant of Route 2
Panamesine
Reactant of Route 3
Reactant of Route 3
Panamesine
Reactant of Route 4
Panamesine
Reactant of Route 5
Reactant of Route 5
Panamesine
Reactant of Route 6
Reactant of Route 6
Panamesine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.